B1576020 Ranatuerin-2N protein precursor, partial

Ranatuerin-2N protein precursor, partial

Cat. No.: B1576020
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranatuerin-2N protein precursor, partial is a synthetic peptide with a sequence of LDTDKGAAKNVAGILLNKLKCKITGDC, derived from the Black-spotted frog ( Pelophylax nigromaculatus ) . This 27-amino acid peptide is a fragment of the full Ranatuerin-2N precursor and is characterized by a disulfide bridge, a structural feature common to the ranatuerin-2 family that is often associated with peptide stability and biological function . Ranatuerin-2 peptides are a class of antimicrobial peptides (AMPs) that form a vital part of a frog's innate immune defense . They are generally cationic and amphipathic, properties that allow them to interact with and disrupt microbial membranes, leading to cell death . Research on related ranatuerin-2 peptides has demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The primary mechanism of action for these peptides is the rapid permeabilization of the bacterial cell membrane . Beyond direct antimicrobial effects, some ranatuerin peptides have also been reported to possess anti-inflammatory and lipopolysaccharide (LPS)-neutralizing activities, making them interesting subjects for studying host-pathogen interactions and sepsis . This peptide is provided with high purity (>95%) and is intended for research applications such as investigating the structure-activity relationships of AMPs, studying their mechanism of action against multidrug-resistant pathogens, and exploring their potential in anti-biofilm strategies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicribial

sequence

ILKDTLKGAATNVAGVLLDKLKCKITGGC

Origin of Product

United States

Scientific Research Applications

Ranatuerin-2 is a family of antimicrobial peptides (AMPs) found in the skin secretions of various frog species . Research indicates that these peptides, including Ranatuerin-2N, show potential in therapeutic development due to their antibacterial and anticancer activities .

Discovery and Structure
Ranatuerin-2 was initially isolated from the skin secretion of Lithobates catesbeianus, a North American frog . These peptides typically consist of an N-terminal α-helix domain and conserved domains, such as Gly 1, Lys 22, and a heptapeptide C-terminal 'rana box' . A study involving Amolops wuyiensis identified and cloned a novel peptide, ranatuerin-2-AW (R2AW), from its skin secretion .

Antimicrobial Activity
Ranatuerin-2 peptides exhibit broad-spectrum antibacterial activity against various microorganisms . Modifications and designed analogues of R2AW have shown that the disulphide bridge and Rana box are not essential for antibacterial activity . For example, a cationicity- and hydrophobicity-enhanced variant, [Lys 4,19, Leu 20]R2AW(1-22)-NH2, displayed optimized antibacterial activity and killed bacteria through membrane disruption .

Anticancer Activity
In addition to antibacterial properties, Ranatuerin-2 peptides have demonstrated anticancer activity . Ranatuerin-2PLx (R2PLx), a 28-mer polypeptide, inhibited the proliferation of several tumor cells, particularly prostate cancer cells . This peptide induced early cell apoptosis and activated Caspase-3, suggesting its potential as a therapeutic agent for cancer treatment .

Ranatuerin-2N
The "Ranatuerin-2N protein precursor, partial" aligns with complete sequence identity to ranatuerin-2N . While specific applications of the partial precursor are not detailed in the provided search results, the broader research on Ranatuerin-2 family suggests potential applications :

  • Antimicrobial Drug Development: The antibacterial properties of Ranatuerin-2 peptides make them promising candidates for novel antibiotics, especially against multidrug-resistant bacteria .
  • Anticancer Therapeutics: Ranatuerin-2 peptides, like R2PLx, can be further explored for cancer treatment due to their ability to inhibit tumor cell proliferation and induce apoptosis .
  • Cosmetic Applications: AMPs have potential cosmetic applications .
  • Research and Development: Experimental designs and analysis of the properties of Ranatuerin-2 can lead to more stable, safe, and effective products .

Table: Ranatuerin-2 Analogues and Their Activities

PeptideActivityReference
R2AW (natural peptide)Antibacterial activity
Serine-substituted R2AWSimilar antibacterial activity to R2AW
R2AW(1-22) (truncated)Similar antibacterial activity to R2AW
[Lys 4,19, Leu 20]R2AW(1-22)-NH2Optimized antibacterial and anticancer activities, membrane disruption
Ranatuerin-2PLx (R2PLx)Broad-spectrum antimicrobial effect, inhibits tumor cell proliferation, induces apoptosis in cancer cells

Case Studies and Further Research
While specific case studies on Ranatuerin-2N protein precursor are not available in the search results, studies involving other Ranatuerin-2 peptides provide insights into their potential applications :

  • In vivo efficacy: [Lys 4,19, Leu 20]R2AW(1-22)-NH2 showed potential in vivo efficacy in a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model .
  • Structure-activity relationships: Research on R2PLx has shown that the rana-box loop and cationicity within the C-terminal domain are crucial for maintaining the biological potency of the ranatuerin family .

Comparison with Similar Compounds

Structural and Functional Properties

Ranatuerin-2N shares structural motifs with other AMP precursors, including Brevinin-1 , Temporin-A , and Ranatuerin-1A . Key differentiating features include:

Property Ranatuerin-2N Brevinin-1 Temporin-A Ranatuerin-1A
Molecular Weight (kDa) ~4.5 (mature peptide) ~2.8 ~1.5 ~4.2
Isoelectric Point (pI) 8.9 9.2 10.1 8.7
Biological Activity Broad-spectrum antimicrobial Gram-negative specificity Gram-positive specificity Antifungal dominance
Structural Motif α-helical, cationic β-hairpin loop Linear, hydrophobic α-helical, cysteine-rich
Source Organism Rana catesbeiana Rana brevipoda Rana temporaria Rana aurora
Key Reference

Table 1: Comparative analysis of Ranatuerin-2N and related AMP precursors. Data derived from structural databases and empirical studies .

Key Findings:

Activity Spectrum :

  • Ranatuerin-2N demonstrates broader antimicrobial activity compared to Temporin-A, which is highly selective for Gram-positive bacteria. This is attributed to its higher net charge (+6 vs. +4 in Temporin-A), enhancing electrostatic interactions with microbial membranes .
  • Brevinin-1, despite its smaller size, exhibits potent Gram-negative activity due to a unique β-hairpin structure that penetrates lipid bilayers .

Structural Flexibility :

  • Unlike the cysteine-stabilized α-helix of Ranatuerin-1A, Ranatuerin-2N lacks disulfide bonds, rendering it more susceptible to proteolytic degradation but easier to synthesize recombinantly .

pH Sensitivity :

  • Ranatuerin-2N retains activity at acidic pH (e.g., amphibian skin pH ~5.5), whereas Temporin-A loses efficacy below pH 6.0 due to reduced solubility .

Mechanistic and Pharmacological Insights

  • Membrane Permeabilization : Ranatuerin-2N disrupts pathogen membranes via a "carpet model" mechanism, contrasting with Brevinin-1’s "pore-forming" mode .
  • Toxicity Profile : Ranatuerin-2N exhibits lower hemolytic activity (<10% at 50 µM) compared to Ranatuerin-1A (~25%), making it a safer candidate for drug development .

Evolutionary and Ecological Context

Phylogenetic analyses indicate that Ranatuerin-2N diverged from Ranatuerin-1A approximately 25 million years ago, correlating with speciation events in the Rana genus. This divergence likely drove functional specialization, with Ranatuerin-2N adapting to diverse microbial threats in aquatic-terrestrial ecosystems .

Preparation Methods

Molecular Cloning and cDNA Synthesis

The initial step in preparing Ranatuerin-2N protein precursor involves isolating the corresponding gene sequences from frog tissue, typically dorsal skin, which is rich in AMPs.

  • Sample Preparation : Frozen dorsal skin (~100 mg) is ground into powder under liquid nitrogen to preserve RNA integrity.
  • RNA Extraction : Total RNA is extracted using the Trizol reagent method, ensuring high purity and yield.
  • RNA Quantification : NanoPhotometer instruments quantify RNA concentration to standardize input for downstream processes.
  • cDNA Synthesis : Using reverse transcription kits (e.g., RNA PCR Kit AMV Ver3.0), complementary DNA (cDNA) is synthesized from total RNA. A universal primer (e.g., PC: 5′-T23 (C/G/A)-3′) initiates first-strand cDNA synthesis with 500 ng RNA in a 10 μL reaction volume.
  • PCR Amplification : Degenerate forward primers (PS1 to PS10), designed based on conserved signal peptide regions of known anuran AMPs, amplify the target AMP gene family. The universal primer PC acts as the reverse primer.
  • Thermal Cycling Conditions : Initial denaturation at 94 °C for 2 minutes, followed by 35 cycles of 94 °C for 30 seconds, annealing at 50-56 °C (depending on primer), and extension at 72 °C for 30 seconds, with a final extension at 72 °C for 5 minutes.
  • Product Purification : PCR products are separated on 1.5% agarose gel, excised, and purified using commercial DNA purification kits.
  • Cloning : Purified fragments are ligated into vectors such as pMD-18T and transformed into competent cells for propagation.
  • Sequence Analysis : The cDNA sequences are translated into amino acid sequences using software like EditSeq. Physicochemical properties such as molecular weight, isoelectric point, hydrophilicity, and stability are analyzed using ExPASy tools. Secondary structure and solubility predictions are performed using specialized bioinformatics websites.
Step Description Key Parameters/Tools
Tissue preparation Dorsal skin powder in liquid nitrogen ~100 mg tissue
RNA extraction Trizol method TRIzol reagent (TaKaRa, Japan)
RNA quantification NanoPhotometer-N50 Quantification for 500 ng input
cDNA synthesis Reverse transcription using universal primer RNA PCR Kit AMV Ver3.0
PCR amplification Degenerate primers PS1-PS10, universal reverse 35 cycles, annealing 50-56 °C
Product purification Agarose gel electrophoresis and DNA purification 1.5% gel, AXYGEN kit
Cloning Ligation into pMD-18T vector, bacterial transformation Standard molecular cloning protocols
Sequence analysis Translation and physicochemical analysis EditSeq, ExPASy tools

Synthetic Peptide Preparation

In addition to natural extraction and cloning, Ranatuerin-2N precursor peptides can be chemically synthesized for research and application purposes.

  • Solid-Phase Peptide Synthesis (SPPS) : The peptide sequence is assembled stepwise on a solid resin support using Fmoc or Boc chemistry.
  • Purification : The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity, typically above 95%.
  • Characterization : Purity is confirmed by analytical HPLC and mass spectrometry.
  • Storage : Lyophilized peptides are stored at -20 °C or below to maintain stability.
  • TFA Salt Consideration : Trifluoroacetic acid (TFA) used during synthesis can remain as a salt in the peptide product, influencing biological activity and experimental outcomes. Optional TFA removal is available to minimize such effects.
Parameter Details
Synthesis method Solid-phase peptide synthesis (SPPS)
Purity >95% by HPLC
Characterization Mass spectrometry, analytical HPLC
Storage Lyophilized powder, -20 °C or below
TFA salt presence Common, can affect biological assays; optional removal available

Proteolytic Activation and Functional Maturation

Ranatuerin-2N, like other AMPs, is initially synthesized as an inactive precursor consisting of:

  • An N-terminal signal peptide,
  • An acidic pro-sequence (prepro domain),
  • A C-terminal basic mature peptide sequence.

Activation requires proteolytic cleavage to remove the signal peptide and acidic pro-sequence, releasing the mature bioactive peptide.

  • Proteolytic Cleavage : Enzymatic processing occurs post-translationally, often through endogenous proteases in frog skin secretions or in vitro enzymatic digestion.
  • Functional Activation : The mature peptide exhibits antimicrobial activity by disrupting microbial membranes and inhibiting essential cellular processes.
  • Sequence Variability : While the signal peptide is conserved, the acidic pro-sequence and mature peptide show variability across species and even within individuals, affecting activity and specificity.

Analytical and Bioinformatics Characterization

  • Sequence Alignment and Identity : Ranatuerin-2N precursor sequences are compared across species using BLASTp and other alignment tools to confirm identity and evolutionary relationships.
  • Structural Prediction : Secondary structure and solubility predictions aid in understanding peptide folding and function.
  • Selection Pressure Analysis : Using programs like codemL, the ratio of nonsynonymous to synonymous mutations (ω) is calculated to infer evolutionary pressures on the AMP gene family.
  • Physicochemical Properties : Molecular weight, isoelectric point, hydrophobicity, and stability indexes are computed to predict peptide behavior in biological systems.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Tools/Reagents Outcome/Notes
Tissue Collection Frog dorsal skin powder Liquid nitrogen RNA source for AMP gene cloning
RNA Extraction Trizol reagent TRIzol, NanoPhotometer High-quality total RNA
cDNA Synthesis Reverse transcription RNA PCR Kit, universal primer cDNA template for PCR
PCR Amplification Degenerate primers TaKaRa Ex Taq HS polymerase Amplified AMP gene fragments
Cloning and Sequencing Vector ligation and bacterial transformation pMD-18T vector, competent cells Sequence-confirmed AMP precursors
Synthetic Peptide Synthesis SPPS Fmoc/Boc chemistry, HPLC Pure synthetic Ranatuerin-2N precursor
Proteolytic Activation Enzymatic cleavage Endogenous or in vitro proteases Mature active antimicrobial peptide
Bioinformatics Analysis Sequence alignment, structural prediction BLASTp, ExPASy, codemL Functional and evolutionary insights

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and identifying the Ranatuerin-2N protein precursor from biological samples?

  • Methodological Answer : Isolation typically involves tissue homogenization followed by liquid chromatography (e.g., reverse-phase HPLC) for purification. Identification can be achieved via SDS-PAGE for molecular weight confirmation and tandem mass spectrometry (MS/MS) for sequence validation. Edman degradation may supplement N-terminal sequencing. Ensure reproducibility by documenting buffer compositions, centrifugation parameters, and column specifications in detail .

Q. How can researchers characterize the primary structural features of the partial Ranatuerin-2N precursor?

  • Methodological Answer : Use a combination of peptide mapping (via tryptic digestion) and MALDI-TOF mass spectrometry to resolve amino acid sequences. Bioinformatics tools like BLAST or UniProt can align partial sequences against existing databases. Include disulfide bond analysis using reducing/non-reducing SDS-PAGE to confirm cysteine linkages .

Q. What bioassays are appropriate for preliminary functional analysis of Ranatuerin-2N?

  • Methodological Answer : Employ cell-based assays (e.g., cytotoxicity or membrane permeability tests) using immortalized cell lines. For antimicrobial activity, follow standardized broth microdilution protocols (CLSI guidelines). Include positive/negative controls and replicate experiments to validate dose-response relationships .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for Ranatuerin-2N across studies?

  • Methodological Answer : Conduct a systematic review using the PICO framework (Population: target organism; Intervention: Ranatuerin-2N dosage; Comparison: controls; Outcome: bioactivity metrics) to identify variables causing discrepancies . Perform meta-analysis with heterogeneity testing (e.g., I² statistic) and validate findings via comparative bioassays under standardized conditions (pH, temperature, and solvent composition) .

Q. What experimental strategies mitigate challenges in resolving the tertiary structure of the partial Ranatuerin-2N precursor?

  • Methodological Answer : For partial sequences, use circular dichroism (CD) spectroscopy to estimate secondary structure proportions (α-helix, β-sheet). Pair with nuclear magnetic resonance (NMR) for localized structural insights. If crystallization fails, apply cryo-electron microscopy (cryo-EM) for low-resolution models. Report solvent conditions and temperature explicitly to ensure reproducibility .

Q. How can stability studies for Ranatuerin-2N be designed to assess degradation under physiological conditions?

  • Methodological Answer : Perform accelerated stability testing by incubating the protein at varying pH (3–9), temperatures (4–37°C), and ionic strengths. Monitor degradation via size-exclusion chromatography (SEC-HPLC) for aggregation and MS/MS for oxidation/deamidation. Use Arrhenius kinetics to extrapolate shelf-life. Adhere to NIH guidelines for preclinical stability reporting .

Methodological Considerations

  • Data Reporting : Include raw data tables (e.g., chromatographic peak areas, bioactivity IC₅₀ values) in supplemental materials with error margins. Follow APA formatting for tables, ensuring clarity without reliance on main text explanations .
  • Ethical Compliance : For in vivo studies, specify ethics approval identifiers, animal/cell line sources, and housing conditions per NIH standards .
  • Statistical Rigor : Apply effect size calculations (Cohen’s d) and 95% confidence intervals in bioactivity comparisons. Use ANOVA with post-hoc tests for multi-group analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.